molecular formula C16H16Cl2N2O2 B1437083 N-(3-Amino-4-chlorophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide CAS No. 1020058-16-5

N-(3-Amino-4-chlorophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide

Cat. No. B1437083
M. Wt: 339.2 g/mol
InChI Key: JGOZLUFWNBRYAN-UHFFFAOYSA-N
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Description

N-(3-Amino-4-chlorophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide, also known as 4-chloro-3,5-dimethylphenoxyacetic acid amide, is a synthetic organic compound that is used in scientific research and laboratory experiments. It is a white, odorless crystalline solid that is soluble in water and alcohol. It is a versatile compound that has a variety of applications in both research and industry.

Scientific Research Applications

Potential Pesticide Applications

Research into N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, which include compounds structurally related to N-(3-Amino-4-chlorophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide, has shown their potential as pesticides. These compounds have been characterized using X-ray powder diffraction, providing valuable data for their identification and further application in pest control (Olszewska et al., 2011).

Antimicrobial Activity

Some derivatives of N-(3-Amino-4-chlorophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide have been synthesized and tested for their antimicrobial activity. These compounds have been evaluated against various microorganisms, indicating their potential in combating bacterial infections (Mistry et al., 2009).

Molecular Structure Analysis

The molecular structure of related compounds has been studied, revealing insights into their molecular conformations and interactions. This information is crucial for understanding the chemical behavior and potential applications of these compounds in various fields, including drug design and materials science (Boechat et al., 2011).

Potential in Drug Synthesis

Research into compounds like N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, which are structurally similar to N-(3-Amino-4-chlorophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide, has shown promise in the synthesis of anticancer drugs. This includes studies on their crystalline structure and molecular docking, providing a foundation for their potential use in therapeutic applications (Sharma et al., 2018).

Chemical Synthesis and Conformational Studies

Further research into the chemical synthesis of related compounds and their conformational studies highlights the versatility and potential applications of these chemicals in various fields, including pharmaceuticals and materials science (Gowda et al., 2007).

properties

IUPAC Name

N-(3-amino-4-chlorophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O2/c1-9-5-12(6-10(2)16(9)18)22-8-15(21)20-11-3-4-13(17)14(19)7-11/h3-7H,8,19H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGOZLUFWNBRYAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Amino-4-chlorophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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